

# literature review of EP4 antagonist clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EP4-IN-1  |           |
| Cat. No.:            | B15569016 | Get Quote |

An Overview and Comparison of Prostaglandin E2 Receptor 4 (EP4) Antagonists in Clinical Trials

The Prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including inflammation, pain, and cancer progression.[1][2][3] PGE2, often upregulated in tumor microenvironments, can promote tumor growth and suppress anti-tumor immunity.[4][5] Consequently, the development of selective EP4 antagonists has emerged as a promising therapeutic strategy, particularly in immuno-oncology and for inflammatory diseases.[2][3][6] This guide compares several EP4 antagonists that have entered clinical development, summarizing their trial data, experimental protocols, and mechanisms of action.

## The EP4 Receptor Signaling Pathway

The EP4 receptor is one of four subtypes for PGE2.[1] Its activation primarily couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] This in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[1][9] Emerging evidence suggests that EP4 signaling can also be coupled to other pathways, including G(i)α and phosphatidylinositol 3-kinase (PI3K), highlighting its functional diversity.[1][8] By blocking PGE2 from binding, EP4 antagonists aim to inhibit these downstream signaling cascades that contribute to inflammation and tumor progression.[2]





Click to download full resolution via product page

Caption: Simplified EP4 receptor signaling pathways.



# Comparative Analysis of EP4 Antagonists in Clinical Trials

Several selective EP4 antagonists have been evaluated in clinical trials for various indications, primarily in oncology and pain management. The following tables summarize the publicly available data for prominent candidates.

#### **Immuno-Oncology Trials**

EP4 antagonists are particularly promising in cancer therapy due to their potential to reverse PGE2-mediated immunosuppression within the tumor microenvironment, thereby enhancing the efficacy of immune checkpoint inhibitors (ICIs).[4][5]



| Drug Name | Sponsor /<br>Developer                              | Indication(s)                                               | Phase                        | Dosage /<br>Regimen                                                                         | Key<br>Outcomes /<br>Findings                                                                                                                                            |
|-----------|-----------------------------------------------------|-------------------------------------------------------------|------------------------------|---------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ONO-4578  | Ono<br>Pharmaceutic<br>al / Bristol<br>Myers Squibb | HER2- negative Gastric or Gastroesoph ageal Junction Cancer | Phase 2<br>(NCT062563<br>28) | 40 mg ONO-<br>4578 daily +<br>nivolumab<br>(360 mg q3w)<br>+<br>chemotherap<br>y.[10][11]   | Statistically significant prolongation of progression- free survival (PFS) compared to placebo + nivolumab + chemo. No new safety concerns were identified.[10] [11][12] |
| ONO-4578  | Ono<br>Pharmaceutic<br>al                           | Advanced or<br>Metastatic<br>Solid Tumors                   | Phase 1<br>(NCT031550<br>61) | Monotherapy (30-100 mg daily); Combination (2-60 mg daily) with nivolumab (240 mg q2w).[13] | MTD was not reached. One partial response in a small-cell lung cancer patient (40 mg combo). Recommend ed Phase 2 Dose: 40 mg daily with nivolumab. [13]                 |



| E7046                    | Eisai                 | Advanced<br>Solid Tumors                                         | Phase 1<br>(NCT025402<br>91)   | 125, 250,<br>500, and 750<br>mg once<br>daily.[14]            | MTD not reached. Best response was stable disease in 23% of patients (7/30), with 5 of those lasting ≥18 weeks. Recommend ed for further development at 250 and 500 mg doses in combination therapies.[14] |
|--------------------------|-----------------------|------------------------------------------------------------------|--------------------------------|---------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Vorbipiprant<br>(CR6086) | Rottapharm<br>Biotech | Metastatic<br>Gastrointestin<br>al Non-<br>Colorectal<br>Cancers | Phase 1/2<br>(NCT052053<br>30) | 90 mg twice<br>daily +<br>balstilimab<br>(anti-PD-1).<br>[15] | Well tolerated with no treatment-related serious or grade >3 adverse events. Showed signs of activity, including partial responses in gastric and pancreatic cancer patients.[15]                          |



#### **Pain and Inflammation Trials**

The role of PGE2 in mediating pain and inflammation makes the EP4 receptor an attractive target for non-steroidal anti-inflammatory drug (NSAID) alternatives.[16][17]



| Drug Name  | Alias      | Indication(s)                              | Phase                        | Dosage /<br>Regimen         | Key<br>Outcomes /<br>Findings                                                                                                                                    |
|------------|------------|--------------------------------------------|------------------------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Grapiprant | CJ-023,423 | Osteoarthritis<br>(OA)                     | Phase 2                      | Once or twice<br>daily.[18] | Found to be effective in relieving OA symptoms over a 4-week period. Efficacy of 100 mg daily was estimated to be equivalent to naproxen 500 mg twice daily.[18] |
| Grapiprant | CJ-023,423 | Stomach<br>Ulcer<br>Incidence vs.<br>NSAID | Phase 1<br>(NCT003920<br>80) | Not specified.              | Completed Phase 1 trials for Osteoarthritis treatment.[19] This specific study compared its effect on stomach ulcers against naproxen.[19]                       |

# **Experimental Protocols and Methodologies**

A summary of the methodologies used in the key clinical trials cited above provides context for the presented data.



- ONO-4578-08 (Phase 2, Gastric Cancer): This was a multicenter, randomized trial in Japan, South Korea, and Taiwan.[10][11] It enrolled 210 chemotherapy-naïve patients with HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer. [11] The experimental arm received 40 mg of ONO-4578 once daily, 360 mg of nivolumab every 3 weeks, and standard chemotherapy (S-1 + oxaliplatin or capecitabine + oxaliplatin). [10][11] The control arm received a placebo in place of ONO-4578.[10] The primary endpoint was Progression-Free Survival (PFS).[10][11] Secondary endpoints included overall survival (OS), objective response rate (ORR), and duration of response (DOR).[11]
- E7046 First-in-Human (Phase 1, Solid Tumors): This study enrolled 30 patients with advanced tumors associated with high levels of myeloid infiltrates.[14] E7046 was administered orally once daily in escalating dose cohorts (125, 250, 500, 750 mg).[14] The primary objectives were to assess safety, tolerability, and determine the maximum tolerated dose (MTD).[14] Tumor assessments were performed every 6 weeks, and paired tumor biopsies were collected to characterize pharmacodynamics.[14]
- Grapiprant (Phase 2, Osteoarthritis): This trial tested the analgesic effect of grapiprant in humans with osteoarthritis over a 4-week treatment period.[18] While specific inclusion/exclusion criteria are not detailed, the study compared different dosing regimens (once or twice daily) and found that 100 mg daily was comparable in efficacy to 500 mg of naproxen twice daily for symptom relief.[18]

#### **Clinical Development Landscape**

The clinical development of EP4 antagonists is diverse, with a primary focus on leveraging their immunomodulatory effects in oncology and their anti-inflammatory properties for pain management.





Click to download full resolution via product page

**Caption:** Therapeutic areas for EP4 antagonist clinical trials.

#### Conclusion

EP4 antagonists represent a targeted therapeutic approach with significant potential across multiple diseases.[2][3] In oncology, drugs like ONO-4578 are showing promise by enhancing the efficacy of checkpoint inhibitors in difficult-to-treat cancers.[10][11] In parallel, the clinical validation of grapiprant for osteoarthritis pain highlights the utility of this class as a potential alternative to traditional NSAIDs.[18] As more data from ongoing and future clinical trials become available, the therapeutic landscape for this promising class of drugs will be further defined.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The prostanoid EP4 receptor and its signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target...: Ingenta Connect [ingentaconnect.com]
- 4. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 10. ono-pharma.com [ono-pharma.com]
- 11. targetedonc.com [targetedonc.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. First-in-human study of ONO-4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. ascopubs.org [ascopubs.org]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. go.drugbank.com [go.drugbank.com]



- 18. mdpi.com [mdpi.com]
- 19. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [literature review of EP4 antagonist clinical trials].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569016#literature-review-of-ep4-antagonist-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com